molecular formula C12H10FNO3 B8726474 Methyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 1960-93-6

Methyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8726474
Key on ui cas rn: 1960-93-6
M. Wt: 235.21 g/mol
InChI Key: WBIUQMSYYDVRJG-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), 2-fluoro-N-hydroxybenzimidoyl chloride (8.00 g, 46.09 mmol), methylacetoacetate (10.07 g, 92.18 mmol) and sodium methoxide (7.47 g, 138.27 mmol), a white solid required compound (7.84 g, 33.33 mmol, 72%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.07 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
7.47 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](Cl)=[N:5][OH:6].[CH3:12][O:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=O.C[O-].[Na+]>CO>[CH3:12][O:13][C:14]([C:15]1[C:4]([C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=2[F:1])=[N:5][O:6][C:16]=1[CH3:18])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=C(C(=NO)Cl)C=CC=C1
Step Two
Name
Quantity
10.07 g
Type
reactant
Smiles
COC(CC(=O)C)=O
Step Three
Name
sodium methoxide
Quantity
7.47 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 17

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1C)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.33 mmol
AMOUNT: MASS 7.84 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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